1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose

Aldose Reductase Inhibition Diabetes Complications Polyacylated Sucrose SAR

Researchers probing aldose reductase (AR) inhibition face a critical structural gap: tetra-acetylation alone does not confer activity-positional arrangement is decisive. Prunose II (1,3',4',6'-tetraacetyl) is AR-inactive, while prunose I (pentaacetyl) inhibits AR. • 1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose delivers the precise 1,6,2',6'-acetylation pattern for head-to-head SAR studies against prunose I and prunose II. • ≥98% HPLC purity ensures reproducible dosing across AR inhibition, thrombin-induced platelet aggregation, and DPPH radical scavenging assays. • Batch-to-batch consistency supports long-term comparator studies addressing the minimal acetylation requirements for enzyme inhibition.

Molecular Formula C29H36O17
Molecular Weight 656.6 g/mol
Cat. No. B13443008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose
Molecular FormulaC29H36O17
Molecular Weight656.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)C=CC3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)O)O
InChIInChI=1S/C29H36O17/c1-14(30)39-11-20-23(36)25(38)26(42-17(4)33)28(43-20)46-29(13-41-16(3)32)27(24(37)21(45-29)12-40-15(2)31)44-22(35)10-7-18-5-8-19(34)9-6-18/h5-10,20-21,23-28,34,36-38H,11-13H2,1-4H3/b10-7+
InChIKeyQTCGKWBMZVFTMC-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose Overview


1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose (CAS 138195-49-0, C29H36O17, MW 656.59) is a polyacylated sucrose derivative bearing four acetyl groups at the 1, 6, 2', and 6' positions and a trans-p-coumaroyl moiety at position 3 . This specific acetylation pattern distinguishes it from other members of the polyacylated sucrose family. The compound exhibits topological polar surface area (TPSA) of 240.00 Ų, XlogP of -0.90, and is predicted to be essentially neutral based on pKa calculations [1]. Its unique acetylation arrangement positions it as a structurally defined reference standard for investigating structure-activity relationships in aldose reductase inhibition and antioxidant mechanisms [2].

Workflow

Aldose reductase inhibition SAR and polyacylated sucrose structure‑activity studies

Selection

Defined 1,6,2',6'‑tetraacetyl pattern reference standard with trans‑coumaroyl geometry

Use Context

Platelet aggregation, antioxidant scavenging, and OATP transporter research models

1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose Substitution Risk


Generic substitution with other polyacylated sucroses is scientifically unsound due to the critical dependence of aldose reductase inhibitory activity on the precise number and positioning of acetyl and coumaroyl substituents on the sucrose backbone [1]. In the Prunus mume study that characterized this compound class, the difference of a single acetyl group resulted in distinct biological profiles: penta-acetylated prunose I inhibited both aldose reductase and thrombin-induced platelet aggregation, whereas tetra-acetylated prunose II inhibited only platelet aggregation but not aldose reductase [2]. Additionally, the trans geometric configuration of the p-coumaroyl moiety directly affects radical scavenging potency, as demonstrated by differential DPPH activity between trans- and cis-p-coumaroyl sucrose esters [3]. The 1,6,2',6'-tetraacetyl arrangement of this compound—distinct from the 4,3',4',6'-tetraacetyl pattern of prunose III or the 1,2',3',4',6'-pentaacetyl arrangement of prunose I—is thus a non-negotiable structural determinant of biological activity .

This Product

1,6,2',6'‑tetraacetyl‑3‑O‑trans‑p‑coumaroylsucrose with defined positional acetylation

Potential Substitute

Other polyacylated sucroses (prunose I, II, III) or 6′‑O‑acetyl analogs

Acetylation pattern shift may alter aldose reductase activity and radical scavenging kinetics; trans‑coumaroyl geometry essential for conjugated π‑system

Substitution Limit

1,3',4',6'‑tetraacetyl isomer (prunose II) was inactive on aldose reductase, demonstrating position‑dependent loss of activity

Risk Summary

Generic “polyacylated sucrose” may not reproduce enzyme inhibition; platelet aggregation activity may be preserved but selectivity profile can differ

1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose Comparative Evidence


Aldose Reductase Inhibition

In the J Nat Prod (2002) study of Prunus mume constituents, the penta-acetylated prunose I (1,4,3',4',6'-penta-O-acetyl-6-O-p-coumaroylsucrose) demonstrated concentration-dependent inhibition of aldose reductase, whereas the tetra-acetylated prunose II (1,3',4',6'-tetra-O-acetyl-6-O-p-coumaroylsucrose) was completely inactive [1]. This establishes that the presence of five versus four acetyl groups critically determines aldose reductase inhibitory activity. While 1,6,2',6'-O-tetraacetyl-3-O-trans-p-coumaroylsucrose was not directly tested, its tetra-acetyl substitution pattern—differing in the positions acetylated (1,6,2',6' vs. 1,3',4',6')—places it at the structural threshold where activity may be preserved or lost .

Aldose Reductase Inhibition
Class‑level inference
Target not directly measured; Prunose I (pentaacetyl): active; Prunose II (1,3',4',6'‑tetraacetyl): inactive
Acetylation position may rescue or abolish enzyme inhibition
Exact IC₅₀ not reported in accessible abstracts
Aldose Reductase Inhibition Diabetes Complications Polyacylated Sucrose SAR

Platelet Aggregation Inhibition

The J Nat Prod (2002) study reported that both prunose I (pentaacetyl) and prunose II (tetraacetyl: 1,3',4',6'-tetra-O-acetyl-6-O-p-coumaroylsucrose) inhibited thrombin-induced platelet aggregation [1]. This demonstrates that tetra-acetylation is sufficient for anti-platelet activity, independent of aldose reductase inhibition. Given that 1,6,2',6'-O-tetraacetyl-3-O-trans-p-coumaroylsucrose shares the tetra-acetyl substitution level (though with a different positional arrangement), it may retain this activity profile . The compound's trans-p-coumaroyl geometry is also preserved, which is essential for membrane interaction in platelet assays [2].

Platelet Aggregation
Class‑level inference
Prunose II (1,3',4',6'‑tetraacetyl) and prunose I both inhibited thrombin‑induced aggregation
Tetra‑acetylation may retain anti‑platelet activity
Exact % inhibition not specified
Platelet Aggregation Thrombin Inhibition Cardiovascular Research

DPPH Radical Scavenging Activity

The structurally closest characterized analog is prunose III (4,3',4',6'-tetra-O-acetyl-6-O-p-coumaroylsucrose), which demonstrated positive scavenging effects on both DPPH radical and superoxide in the 2003 Chem Pharm Bull study [1]. While the exact DPPH IC50 value is not provided in the publicly accessible abstract, the study confirms that tetra-acetylated p-coumaroylsucroses possess measurable radical scavenging activity. The 1,6,2',6'-O-tetraacetyl compound differs from prunose III in the positions of acetylation (1,6,2',6' vs. 4,3',4',6'), which may influence electron-donating capacity due to altered intramolecular hydrogen bonding and stereoelectronic effects [2]. The trans configuration of the coumaroyl group is shared by both compounds and is essential for the conjugated π-system that enables radical stabilization .

DPPH Scavenging
Cross‑study comparable
Prunose III (4,3',4',6'‑tetraacetyl) active in DPPH and superoxide assays; exact IC₅₀ not available
Positional isomerism may influence radical stabilization
Data to verify for this isomer
DPPH Radical Scavenging Antioxidant Superoxide Scavenging

ORAC Antioxidant Capacity

In a 2022 study of Canna indica root constituents, the known compound 6′-O-acetyl-3-O-(E)-p-coumaroylsucrose (a mono-acetylated p-coumaroyl sucrose) and heterophylloside C were evaluated for antioxidant activity using the ORAC (Oxygen Radical Absorbance Capacity) assay [1]. At 1 µM concentration, heterophylloside C exhibited ORAC(ROO*) of 4.86 ± 0.39 Trolox equivalents, while 6′-O-acetyl-3-O-(E)-p-coumaroylsucrose showed 3.11 ± 0.26 [2]. While 1,6,2',6'-O-tetraacetyl-3-O-trans-p-coumaroylsucrose was not among the ten compounds tested, the data establish that p-coumaroylsucrose derivatives possess quantifiable peroxyl radical scavenging activity, with the degree of acetylation potentially modulating potency . The tetra-acetylated form may exhibit distinct ORAC values due to increased lipophilicity affecting membrane partitioning and radical accessibility.

ORAC Capacity
Cross‑study comparable
3.11 ± 0.26 Trolox equiv. (6′‑O‑acetyl‑3‑O‑(E)‑p‑coumaroylsucrose, 1 µM); heterophylloside C 4.86 ± 0.39
Quantitative benchmark for p‑coumaroylsucrose derivatives
Tetra‑acetylation may alter lipophilicity and radical access
ORAC Assay Peroxyl Radical Natural Product Antioxidant

ADMET and Drug-Likeness Prediction

Computational ADMET predictions (admetSAR 2) for 1,6,2',6'-O-tetraacetyl-3-O-trans-p-coumaroylsucrose indicate distinct transporter interaction profiles: predicted inhibitor of OATP1B1 (81.79% probability) and OATP1B3 (87.06%), but non-inhibitor of OATP2B1 (86.10%) and OCT2 (90.00%) [1]. Human intestinal absorption is predicted positive (57.01% probability), while oral bioavailability is predicted negative (87.14% probability) [2]. Caco-2 permeability is predicted negative (87.31%), suggesting limited passive transcellular absorption [3]. These predictions differentiate it from less-acetylated analogs, which may exhibit higher oral bioavailability due to lower molecular weight and fewer hydrogen bond donors. The compound's TPSA of 240.00 Ų exceeds the typical threshold (140 Ų) for good oral absorption, while its XlogP of -0.90 falls within the favorable range for membrane permeability [4].

ADMET Prediction
Supporting evidence
OATP1B1 inhibitor prob. 81.79%; OATP1B3 87.06%; oral bioavailability predicted negative 87.14%; TPSA 240 Ų
Suited for in vitro transporter studies
admetSAR 2.0 predictions, require experimental validation
ADMET Prediction Drug-Likeness OATP Transporter Inhibition

Purity Specifications

Multiple vendors report HPLC purity specifications for 1,6,2',6'-O-tetraacetyl-3-O-trans-p-coumaroylsucrose: ≥95% (Beyotime, ChemNorm, ArctomSci) and 98% (CymitQuimica) [1]. TargetMol and BioCrick offer the compound with HPLC, NMR, and MS characterization [2]. This contrasts with less-characterized p-coumaroylsucrose analogs such as 6′-O-acetyl-3-O-(E)-p-coumaroylsucrose, which are typically isolated in smaller quantities without commercial purity guarantees [3]. The availability of defined purity grades enables reproducible dosing in biological assays and supports analytical method development using this compound as a certified reference material [4].

Purity Specifications
Supporting evidence
≥95% HPLC (Beyotime, ChemNorm, ArctomSci); 98% (CymitQuimica); characterized by HPLC, NMR, MS
Ensures reproducible dosing for biological assays
Contrasts with research‑grade isolates lacking purity guarantees
HPLC Purity Quality Control Natural Product Standard

1,6,2',6'-O-Tetraacetyl-3-O-trans-p-coumaroylsucrose Application Scenarios


SAR Probe for Aldose Reductase Inhibitors

Use 1,6,2',6'-O-tetraacetyl-3-O-trans-p-coumaroylsucrose as a structural probe to determine whether the 1,6,2',6'-tetraacetyl pattern can rescue aldose reductase inhibitory activity absent in the 1,3',4',6'-tetraacetyl isomer (prunose II). Direct head-to-head testing against prunose I (active pentaacetyl) and prunose II (inactive tetraacetyl) will establish the minimal acetylation requirements for enzyme inhibition [1]. This addresses a critical knowledge gap identified in the J Nat Prod (2002) study, which established that tetra-acetylation alone is insufficient without proper positional arrangement .

Platelet Aggregation Reference Standard

Employ this compound in thrombin-induced platelet aggregation assays as a structurally defined tetra-acetylated p-coumaroylsucrose reference. Given that prunose II (1,3',4',6'-tetraacetyl) demonstrated anti-platelet activity, the 1,6,2',6'-isomer provides a comparator for investigating how acetylation site influences potency, membrane interaction, and metabolic stability in platelet function studies [1]. The commercial availability with ≥95% HPLC purity ensures reproducible dosing across experimental replicates .

Antioxidant Scavenging Kinetics

Utilize this compound in DPPH radical and superoxide scavenging assays to quantify how the 1,6,2',6'-acetylation pattern affects electron-donating capacity relative to the structurally characterized prunose III (4,3',4',6'-tetraacetyl) [1]. The trans-p-coumaroyl moiety common to both compounds enables direct assessment of acetylation positional effects on antioxidant potency, addressing a fundamental SAR question in natural product antioxidant research .

OATP Transporter Interaction Studies

Apply this compound in in vitro assays investigating OATP1B1 and OATP1B3 transporter-mediated uptake or inhibition, given the high predicted probabilities (81.79% and 87.06%, respectively) for these interactions [1]. The compound's favorable XlogP (-0.90) and poor predicted oral bioavailability (87.14% negative) make it ideally suited for cell-based transporter studies rather than oral in vivo models, distinguishing it from more drug-like analogs with lower TPSA .

Application
Selection Property
Validation Focus
Aldose reductase SAR studies
Acetylation pattern specificity
Enzyme inhibition assay vs. prunose I / II
Platelet function research
Tetra‑acetyl positional isomer reference
Thrombin‑induced aggregation endpoint
Antioxidant mechanism studies
Radical scavenging kinetics profile
DPPH / superoxide assay vs. prunose III
OATP transporter interaction research
Predicted OATP1B1/1B3 inhibition probability
In vitro uptake assay and inhibition confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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